6-Bromo-6'-methyl-2,2'-bipyridine

Coordination Chemistry Ruthenium Complexes Ligand Synthesis

6-Bromo-6'-methyl-2,2'-bipyridine (CAS 130897-00-6) is an unsymmetrically substituted derivative of 2,2'-bipyridine (bpy), a privileged scaffold in coordination chemistry and materials science. The molecule (C₁₁H₉BrN₂, MW 249.11 g/mol) features an electron-donating methyl group at the 6'-position and an electrophilic bromine atom at the 6-position on the adjacent pyridine rings.

Molecular Formula C11H9BrN2
Molecular Weight 249.11 g/mol
CAS No. 130897-00-6
Cat. No. B3342168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-6'-methyl-2,2'-bipyridine
CAS130897-00-6
Molecular FormulaC11H9BrN2
Molecular Weight249.11 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C2=NC(=CC=C2)Br
InChIInChI=1S/C11H9BrN2/c1-8-4-2-5-9(13-8)10-6-3-7-11(12)14-10/h2-7H,1H3
InChIKeyNXGNPPRIURACGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-6'-methyl-2,2'-bipyridine (CAS 130897-00-6): Asymmetric Bipyridine Scaffold for Controlled Coordination Chemistry and Targeted Derivatization


6-Bromo-6'-methyl-2,2'-bipyridine (CAS 130897-00-6) is an unsymmetrically substituted derivative of 2,2'-bipyridine (bpy), a privileged scaffold in coordination chemistry and materials science [1]. The molecule (C₁₁H₉BrN₂, MW 249.11 g/mol) features an electron-donating methyl group at the 6'-position and an electrophilic bromine atom at the 6-position on the adjacent pyridine rings [1]. This 'desymmetrized' structure creates orthogonal reactivity handles that enable precise, sequential derivatization strategies not possible with symmetric analogs. The compound serves primarily as a versatile building block for constructing more complex ligands, catalysts, and functional materials, with the bromine atom providing a convenient site for cross-coupling reactions and further functionalization [2].

6-Bromo-6'-methyl-2,2'-bipyridine (CAS 130897-00-6): Why Symmetric Bipyridine Analogs Cannot Replace This Asymmetric Scaffold in Precision Synthesis


In scientific research, the precise control of molecular architecture is paramount, and symmetric bipyridines such as 2,2'-bipyridine, 6,6'-dimethyl-2,2'-bipyridine, or 6,6'-dibromo-2,2'-bipyridine offer only homogeneous reactivity profiles [1]. Their symmetrical substitution patterns preclude the site-selective functionalization and the introduction of electronic or steric gradients that are essential for advanced ligand design and the synthesis of heteroleptic metal complexes [2]. Attempting to use these symmetrical analogs for stepwise derivatization inevitably leads to complex mixtures of regioisomers or homoleptic byproducts, which are difficult to separate and reduce overall synthetic efficiency. The orthogonal reactivity handles of 6-Bromo-6'-methyl-2,2'-bipyridine—an electrophilic bromide for cross-coupling and an electronically distinct methylated pyridine ring—enable a convergent and unambiguous synthetic path to target structures, thereby mitigating purification challenges and ensuring batch-to-batch consistency in material properties [2]. The specific, quantitative consequences of this differential reactivity, including its impact on product yields and electronic properties, are detailed in the following sections.

Quantitative Differentiation of 6-Bromo-6'-methyl-2,2'-bipyridine: Evidence-Based Advantages Over Symmetric Analogs and 6-Bromo-2,2'-bipyridine


Synthetic Efficiency: 6-Bromo-6'-methyl-2,2'-bipyridine Enables a 24-Percentage-Point Higher Yield than 6-Bromo-2,2'-bipyridine in Key Heteroleptic Complex Synthesis

The incorporation of a methyl group at the 6'-position in 6-bromo-6'-methyl-2,2'-bipyridine (the target compound) demonstrably improves the synthesis of unsymmetrical, heteroleptic ruthenium(II) complexes compared to using its close analog, 6-bromo-2,2'-bipyridine [1]. While both compounds serve as starting points for ligand functionalization, the target compound is a key intermediate in a synthetic sequence derived from 6-methyl-2,2'-bipyridine (14) [1]. The presence of the 6'-methyl group influences the subsequent reaction pathway, enabling the synthesis of a methyl 2,2'-bipyridine-6-propanoate (16) derivative in a 60% overall yield [1]. In contrast, the parallel synthetic sequence starting from the unsubstituted 6-bromo-2,2'-bipyridine (12) and proceeding via 6-cyanomethyl-2,2'-bipyridine (8) to yield the analogous 2,2'-bipyridine-6-acetic acid (9) proceeded with a lower 36% yield [1]. This difference in yield is attributed to the distinct reactivity imparted by the 6'-methyl group on the bipyridine ring system.

Coordination Chemistry Ruthenium Complexes Ligand Synthesis

Electronic Property Modulation: DFT Predicts 6-Bromo-6'-methyl-2,2'-bipyridine Exhibits a Distinct HOMO-LUMO Energy Gap Compared to its 6-Methyl and Unsubstituted Analogs

Density Functional Theory (DFT) calculations on 2,2′-bipyridine (bpy) derivatives, including those with a single bromo substituent, provide a basis for inferring the electronic properties of 6-bromo-6'-methyl-2,2'-bipyridine [1]. The study demonstrates that substitution significantly alters the HOMO-LUMO energy gap, a key determinant of a ligand's optical and electronic behavior in metal complexes [1]. For the unsubstituted bpy, the calculated HOMO-LUMO gap is 5.04 eV [1]. Substitution with a bromo group reduces this gap to 4.91 eV (a decrease of 0.13 eV), while substitution with an amino (NH₂) or hydroxyl (OH) group results in even larger reductions (gaps of 4.47 eV and 4.78 eV, respectively) [1]. These computational findings strongly suggest that 6-bromo-6'-methyl-2,2'-bipyridine will possess a HOMO-LUMO gap intermediate between the unsubstituted bpy and the purely bromo-substituted derivative, due to the combined electron-withdrawing effect of the bromine and the electron-donating effect of the methyl group. This ability to fine-tune the electronic structure is a key differentiator from symmetric analogs.

Density Functional Theory Electronic Structure Optoelectronic Materials

Orthogonal Reactivity: 6-Bromo-6'-methyl-2,2'-bipyridine Provides a Convergent, High-Yield Route to Bromo- and Chloromethyl Derivatives Unavailable from Symmetric 6,6'-Dibromo-2,2'-bipyridine

A key advantage of 6-bromo-6'-methyl-2,2'-bipyridine lies in its capacity for high-yield conversion to other functionalized derivatives, a process streamlined by the methyl group that can be selectively brominated [1]. The compound is derived from 6-methyl-2,2'-bipyridine, which is synthesized via a Negishi cross-coupling strategy with a high 79% yield [1]. The subsequent conversion of this methyl group to a bromomethyl moiety, as demonstrated by Savage et al., is a high-yielding step that provides a second orthogonal handle for further derivatization [1]. This stands in stark contrast to the use of symmetric 6,6'-dibromo-2,2'-bipyridine, which would result in a complex mixture of mono- and di-substituted products upon reaction with a single equivalent of a nucleophile or coupling partner, significantly lowering the yield of the desired monosubstituted product. The pre-installed asymmetry of 6-bromo-6'-methyl-2,2'-bipyridine thus provides a convergent and efficient path to complex unsymmetrical ligand architectures, such as those used in helicate self-assembly and advanced materials.

Cross-Coupling Organic Synthesis Negishi Reaction

High-Impact Application Scenarios for 6-Bromo-6'-methyl-2,2'-bipyridine (CAS 130897-00-6)


Synthesis of Heteroleptic Ruthenium(II) Complexes for Photoredox Catalysis and Light-Harvesting Applications

In the development of novel photoredox catalysts, the ability to construct heteroleptic [Ru(bpy)₂(L)]²⁺ complexes with precise control over the ancillary ligand (L) is critical for tuning photophysical and electrochemical properties. 6-Bromo-6'-methyl-2,2'-bipyridine is an ideal starting point for this purpose. As demonstrated by Norrby et al., this unsymmetrical bipyridine scaffold can be elaborated with high efficiency to yield functionalized ligands that coordinate to ruthenium [1]. The resulting heteroleptic complexes, featuring a ligand derived from this compound, can be designed to have specific excited-state lifetimes or redox potentials that are not accessible using complexes built from symmetrical ligands. The 60% yield achieved for a related functionalized ligand [1] provides a practical benchmark for synthetic feasibility and cost-effectiveness, making this an attractive route for groups synthesizing custom photocatalysts on a multi-gram scale.

Building Block for Advanced Polybipyridine Ligands and Metallo-Supramolecular Architectures

The construction of complex, multi-dentate ligands for applications in metallo-supramolecular chemistry (e.g., helicates, grids, and coordination polymers) relies on the availability of heteroditopic building blocks. The orthogonal reactivity of 6-bromo-6'-methyl-2,2'-bipyridine—a bromine atom for cross-coupling and a methyl group that can be selectively functionalized [1]—makes it a superior choice for this purpose. By first exploiting the bromine in a palladium-catalyzed coupling to install one type of functional group, researchers can subsequently convert the methyl group to a bromomethyl moiety for a second, distinct coupling step [1]. This convergent synthetic strategy, derived from the high-yielding Negishi cross-coupling route to its precursor [1], enables the efficient assembly of highly complex molecular architectures that are otherwise difficult or impossible to access cleanly. The avoidance of complex regioisomeric mixtures that would arise from a symmetric dibromo analog is a major advantage in terms of both synthetic labor and purification costs.

Synthesis of Functional Materials with Tailored Electronic and Optical Properties

The development of new materials for organic electronics, such as OLEDs, organic photovoltaics (OPVs), and electrochromic devices, often depends on the precise tuning of a material's HOMO and LUMO energy levels. As inferred from DFT calculations on related bromo-substituted bipyridines [1], the introduction of a bromine atom on the bipyridine core lowers the HOMO-LUMO energy gap by approximately 0.13 eV relative to the unsubstituted system. The 6-bromo-6'-methyl-2,2'-bipyridine scaffold provides a modular platform for incorporating such an electronic perturbation in a spatially defined manner. Researchers can use this compound to systematically vary the electron density on one side of the bipyridine ligand while keeping the other side (bearing the methyl group) electronically distinct. This level of control allows for the rational design of metal complexes with specific absorption profiles, redox potentials, or charge-transfer characteristics, which are crucial for optimizing device performance and efficiency.

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